molecular formula C10H16N2O B8750981 4-(dimethyl-1,3-oxazol-2-yl)piperidine

4-(dimethyl-1,3-oxazol-2-yl)piperidine

Cat. No.: B8750981
M. Wt: 180.25 g/mol
InChI Key: HRKIGPGSMJSWQO-UHFFFAOYSA-N
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Description

4-(Dimethyl-1,3-oxazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a dimethyl-1,3-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethyl-1,3-oxazol-2-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the iodocyclization of O-alkenyl imidates derived from specific imidazolidinones . This reaction can be carried out under mild conditions, often using a palladium catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethyl-1,3-oxazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted oxazole derivatives.

Scientific Research Applications

4-(Dimethyl-1,3-oxazol-2-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethyl-1,3-oxazol-2-yl)piperidine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethyl-1,3-oxazol-2-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4,5-dimethyl-2-piperidin-4-yl-1,3-oxazole

InChI

InChI=1S/C10H16N2O/c1-7-8(2)13-10(12-7)9-3-5-11-6-4-9/h9,11H,3-6H2,1-2H3

InChI Key

HRKIGPGSMJSWQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2CCNCC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.48 g 1-benzyl-4-(4,5-dimethyl-oxazol-2-yl)-piperidine were stirred at RT for 28 h under 50 psi hydrogen atmosphere and 150 mg palladium charcoal. The mixture was filtered and evaporated to give 1.1 g of the desired product.
Name
1-benzyl-4-(4,5-dimethyl-oxazol-2-yl)-piperidine
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One

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